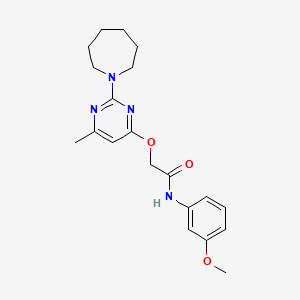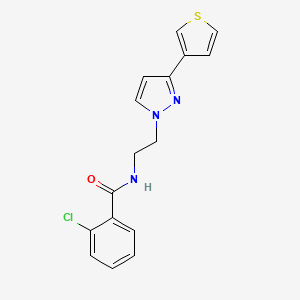
2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a pyrazole, and a thiophene ring. Benzamides are a class of compounds that have been associated with various biological activities . Pyrazoles are a type of heterocyclic aromatic organic compound, which have one nitrogen atom replacing a carbon atom in the benzene ring. Thiophene is a heterocyclic compound with the formula C4H4S, and it is analogous to the compound benzene, with one sulfur atom replacing a carbon atom in the ring.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research on related thiophene and pyrazole derivatives illustrates a broad interest in developing new synthetic methods and exploring the chemistry of heterocyclic compounds. These studies often aim at synthesizing novel compounds that could serve as precursors or active compounds in pharmaceuticals, materials science, and organic chemistry. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates highlights the synthesis of various heterocyclic derivatives, indicating a methodological foundation relevant to the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similar research by Ledenyova et al. (2018) on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases the synthesis of novel structures via specific reactions, which could be analogous to those involving the mentioned compound (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Biological Activities and Applications
The synthesis and characterization of novel heterocyclic compounds often extend to the evaluation of their biological activities. For example, Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated as potent anti-tumor agents against hepatocellular carcinoma cell lines. This study signifies the potential therapeutic applications of such compounds, including the subject of the inquiry, in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Crystal Structure Analysis
Research on compounds structurally related to "2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide" often involves crystallography to elucidate their molecular and solid-state structures. For instance, Sharma et al. (2016) performed X-ray diffraction studies on a compound with a similar heterocyclic framework, which aids in understanding the molecular geometry, intermolecular interactions, and potential reactivity (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
properties
IUPAC Name |
2-chloro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-4-2-1-3-13(14)16(21)18-7-9-20-8-5-15(19-20)12-6-10-22-11-12/h1-6,8,10-11H,7,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBYFEHDXNYVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)
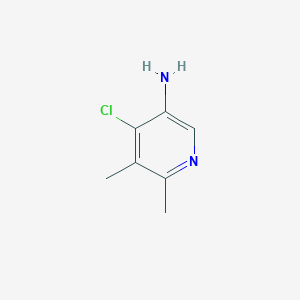
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)
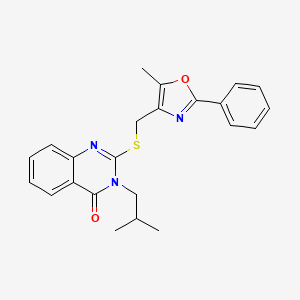

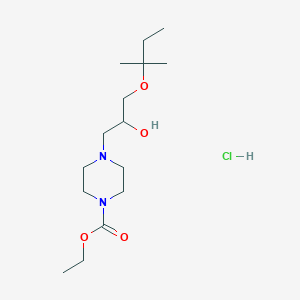
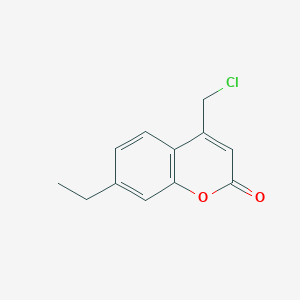

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

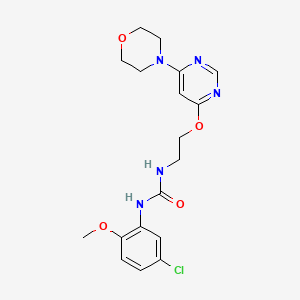
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)
![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)
